

Application Notes and Protocols for TMP195 Administration in Animal Studies

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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

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These application notes provide a comprehensive overview of the administration of **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor, in preclinical animal models. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to guide researchers in designing and executing their own in vivo studies.

Introduction

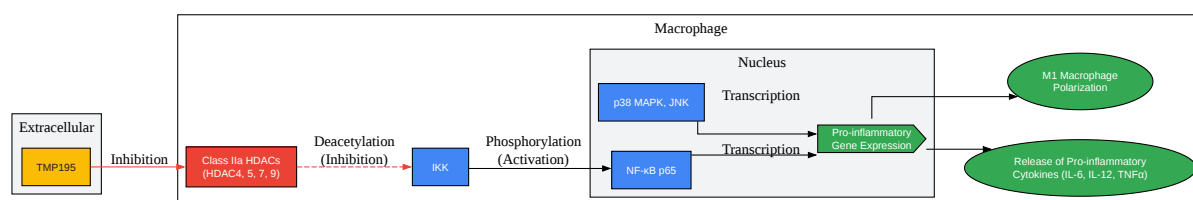
TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, with inhibitory constants (K_i) of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively[1][2]. Its selectivity makes it a valuable tool for investigating the specific roles of this HDAC subclass in various pathological conditions. In animal models, **TMP195** has demonstrated therapeutic potential in oncology and inflammatory diseases by modulating the tumor microenvironment and immune responses[3][4][5]. Notably, it influences macrophage polarization, promoting an anti-tumor M1 phenotype and reducing pro-tumor M2 macrophages[3][6].

Mechanism of Action

TMP195 exerts its effects by inhibiting the deacetylation activity of class IIa HDACs. This leads to histone hyperacetylation and the re-expression of silenced genes, particularly those involved in immune function[3]. A key mechanism is the modulation of signaling pathways that control inflammation and macrophage differentiation, such as the MAPK and NF- κ B pathways[3][7]. By

inhibiting these pathways in specific contexts, **TMP195** can reprogram tumor-associated macrophages (TAMs) into tumoricidal cells and reduce the production of pro-inflammatory cytokines in other disease models[3][8].

Signaling Pathway of TMP195 in Macrophage Polarization



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Caption: **TMP195** inhibits Class IIa HDACs, leading to increased NF-κB and MAPK signaling, promoting M1 macrophage polarization and pro-inflammatory cytokine release.

In Vivo Administration Protocols

The most common route for **TMP195** administration in animal studies is intraperitoneal (IP) injection. The following protocols are generalized from multiple studies and should be adapted to specific experimental designs.

Formulation and Dosing

Vehicle Preparation:

- DMSO: **TMP195** can be dissolved in 100% dimethyl sulfoxide (DMSO)[3][4].

- DMSO and Corn Oil: For improved tolerability, a solution of 10% DMSO and 90% corn oil can be used[8].

Recommended Dosages:

- The standard dosage reported in multiple cancer and inflammation models is 50 mg/kg/day[3][4][8].

Experimental Protocol: Intraperitoneal (IP) Injection

This protocol outlines the daily administration of **TMP195** for efficacy studies in mouse models.

Materials:

- **TMP195** (powder)
- Vehicle (100% DMSO or 10% DMSO/90% corn oil)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile insulin syringes (or equivalent) with a 27-30 gauge needle
- Animal scale
- 70% ethanol

Procedure:

- Preparation of Dosing Solution:
 - On each day of dosing, weigh the required amount of **TMP195** based on the average weight of the mice in the treatment group.
 - Dissolve **TMP195** in the chosen vehicle to the desired final concentration (e.g., 3 mg/mL in 10% DMSO and 90% corn oil for a 50 mg/kg dose in a 20g mouse with a 100 µL injection volume)[8].

- Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
- Animal Preparation:
 - Weigh each animal to determine the precise injection volume.
 - Securely restrain the mouse.
- Injection:
 - Disinfect the injection site (lower abdominal quadrant) with 70% ethanol.
 - Insert the needle at a 15-30 degree angle into the peritoneal cavity, aspirating slightly to ensure no blood or urine is drawn.
 - Slowly inject the calculated volume of the **TMP195** solution.
 - Monitor the animal for any immediate adverse reactions.
- Post-injection Monitoring:
 - Return the animal to its cage and monitor for any signs of distress, weight loss, or changes in behavior.

Experimental Workflow for Efficacy Studies

Caption: A typical experimental workflow for evaluating the in vivo efficacy of **TMP195**.

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies investigating the effects of **TMP195**.

Table 1: Anti-Tumor Efficacy of **TMP195** in Colorectal Cancer Mouse Models[3]

Model	Treatment Group	Tumor Number (Mean \pm SEM)	Tumor Load (mm, Mean \pm SEM)
CAC Model	Control (DMSO)	8.50 \pm 0.83	27.50 \pm 3.02
TMP195 (50 mg/kg)	6.00 \pm 0.56	17.50 \pm 1.20	
Subcutaneous Tumor Model	Control (DMSO)	-	660.7 \pm 92.97 (mm ³)
TMP195 (50 mg/kg)	-	167.2 \pm 79.12 (mm ³)	

Table 2: Effect of TMP195 on Macrophage Polarization in MC38-Transplanted Tumors[3]

Parameter	Control Group (DMSO)	TMP195 Group (50 mg/kg)	P-value
M1 Macrophages (% of total macrophages)	42.45 \pm 2.56	61.72 \pm 6.26	< 0.05
F4/80+ Macrophages (% positive staining)	47.64 \pm 1.79	34.11 \pm 6.79	< 0.05

Table 3: Effect of TMP195 on Inflammatory Cytokine Levels in Peripheral Blood of CAC Mice[3]

Cytokine	Control Group (DMSO)	TMP195 Group (50 mg/kg)
IL-1 β	Significantly Lower	Significantly Higher
IL-6	Significantly Lower	Significantly Higher
IL-12	Significantly Lower	Significantly Higher
TNF α	Significantly Lower	Significantly Higher

Table 4: Renoprotective Effects of TMP195 in a Murine Model of Sepsis-Associated Acute Kidney Injury (SA-

AKI)[8]

Parameter	Control Group	LPS Group	LPS + TMP195 (50 mg/kg)	P-value (LPS vs LPS+TMP195)
Blood Urea Nitrogen (BUN, mg/dL)	9.423 ± 1.652	54.42 ± 8.226	11.55 ± 3.957	< 0.001

Combination Therapy Protocols

TMP195 has been shown to enhance the efficacy of standard chemotherapies and immune checkpoint inhibitors[4][9].

Combination with Chemotherapy (Paclitaxel or Carboplatin)[4]

- **TMP195** Administration: 50 mg/kg, IP, daily.
- Paclitaxel Administration: 10 mg/kg, intravenous (IV), every 5 days.
- Carboplatin Administration: 50 mg/kg, IV, every 5 days.

Combination with PD-1 Checkpoint Blockade[3][4]

- **TMP195** Administration: 50 mg/kg, IP, daily.
- Anti-PD-1 Antibody Administration: 200-250 µg per mouse, IP, every 3 days.

Conclusion

TMP195 is a potent and selective class IIa HDAC inhibitor with significant therapeutic potential demonstrated in various animal models. The standard administration route is intraperitoneal injection at a dose of 50 mg/kg/day, typically formulated in DMSO or a DMSO/corn oil mixture. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic applications of **TMP195**.

Careful adherence to formulation, dosing, and monitoring procedures is crucial for obtaining reproducible and reliable results.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC9: An inflammatory link in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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